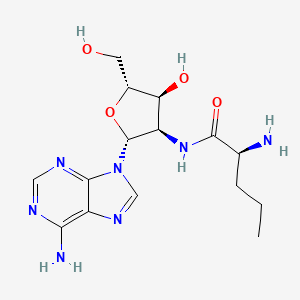
2'-(L-Norvalyl)amino-2'-Deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(L-Norvalyl)amino-2’-Deoxyadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of biochemistry and molecular biology. This compound is structurally characterized by the presence of a norvalyl group attached to the amino group of 2’-deoxyadenosine. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine typically involves the coupling of L-norvaline with 2’-deoxyadenosine. This process can be achieved through peptide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like DMF (dimethylformamide) under mild conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 2’-(L-Norvalyl)amino-2’-Deoxyadenosine are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the coupling reactions and purification processes, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2’-(L-Norvalyl)amino-2’-Deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and peptides.
Medicine: It has potential therapeutic applications, including antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be utilized in the development of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine involves its incorporation into nucleic acids, where it can mimic natural nucleosides. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The compound targets specific enzymes, such as aminoacyl-tRNA synthetases, and interferes with their activity, thereby affecting protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine: A natural nucleoside that lacks the norvalyl group.
2’-Amino-2’-Deoxyadenosine: Similar structure but with an amino group instead of the norvalyl group.
Leucyl-adenylate analogs: Compounds that mimic the structure of leucyl-adenylate and are used in similar biochemical studies.
Uniqueness: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine is unique due to the presence of the L-norvalyl group, which imparts distinct biochemical properties. This modification allows it to interact differently with enzymes and nucleic acids compared to its analogs, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
591766-30-2 |
|---|---|
Molekularformel |
C15H23N7O4 |
Molekulargewicht |
365.39 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]pentanamide |
InChI |
InChI=1S/C15H23N7O4/c1-2-3-7(16)14(25)21-9-11(24)8(4-23)26-15(9)22-6-20-10-12(17)18-5-19-13(10)22/h5-9,11,15,23-24H,2-4,16H2,1H3,(H,21,25)(H2,17,18,19)/t7-,8+,9+,11+,15+/m0/s1 |
InChI-Schlüssel |
NWKNSTYARDJRIZ-IEUWZBGXSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)N[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)N |
Kanonische SMILES |
CCCC(C(=O)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


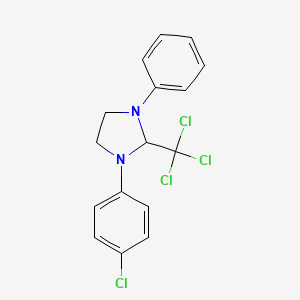
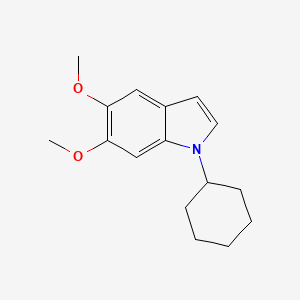
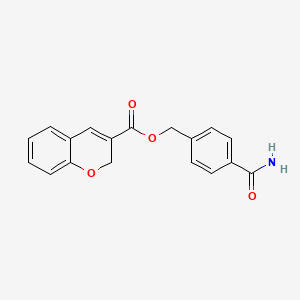
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
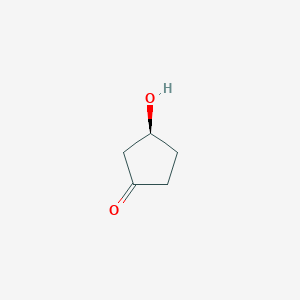
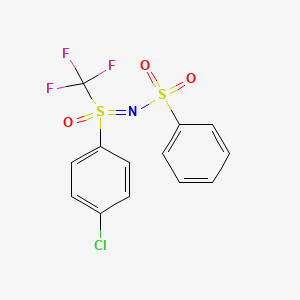
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
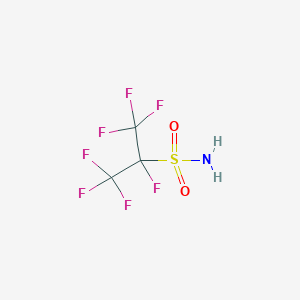
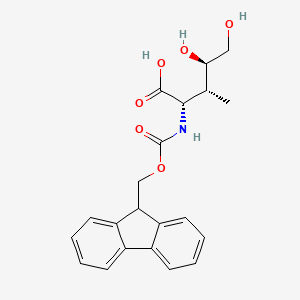
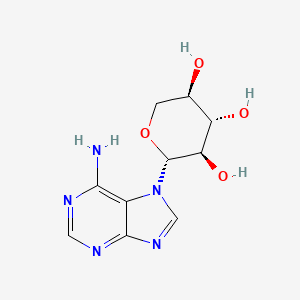
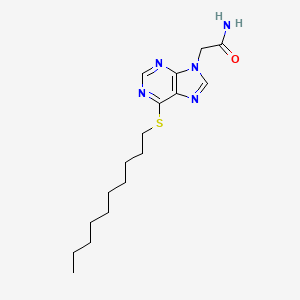


![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
